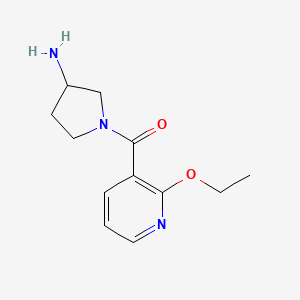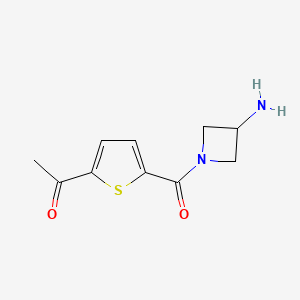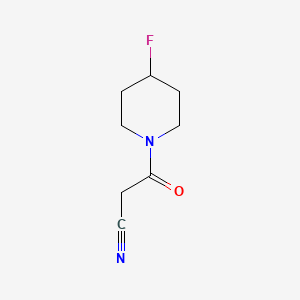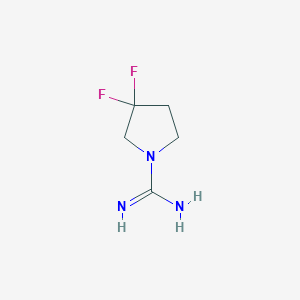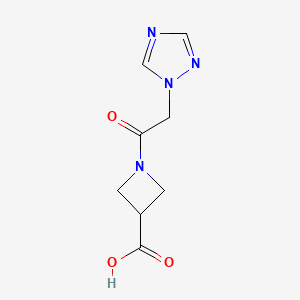
(3-Fluoropiperidin-3-yl)methanamine
Übersicht
Beschreibung
(3-Fluoropiperidin-3-yl)methanamine, more commonly known as 3-FPM, is a synthetic stimulant drug of the phenethylamine and piperidine chemical classes. It acts as a dopamine and norepinephrine reuptake inhibitor and is primarily used for research into the effects of stimulants on the human brain. 3-FPM has a wide range of potential applications, from the study of the effects of psychostimulants on cognition to potential therapeutic use in the treatment of depression and ADHD.
Wissenschaftliche Forschungsanwendungen
Biased Agonists of Serotonin Receptors
Research has led to the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds were synthesized to preferentially activate ERK1/2 phosphorylation over other signaling pathways. The derivatives exhibited high affinity for the 5-HT1A receptor, significant selectivity against other receptors, and showed promising antidepressant-like activity in preliminary in vivo studies, highlighting their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).
Antimicrobial Activity
A study on the synthesis of novel azetidine derivatives, including (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, demonstrated their potential antimicrobial properties. These compounds were evaluated for antibacterial and antifungal activities, showing acceptable results and indicating their potential use in developing new antimicrobial agents (Rao et al., 2013).
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds displayed significant seizure protection in various models, suggesting their potential as new anticonvulsant agents. The chemical structures and efficacy in seizure protection highlight the therapeutic promise of these compounds (Pandey & Srivastava, 2011).
Catalytic Applications in Organic Chemistry
Nickel(II) complexes derived from fluorinated tripodal ligands have been synthesized and demonstrated to efficiently catalyze the oxidation of cyclohexane and adamantane, as well as C-O coupling reactions of phenol with aryl halides. These complexes show the influence of fluorine substitution on structural and reactivity effects, suggesting their utility in organic synthesis and industrial applications (Kerbib et al., 2020).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes with catecholate and modified dipicolylamines have been studied for their photocytotoxic properties. These complexes exhibit unprecedented photocytotoxicity in red light, making them potential candidates for cancer treatment. The ability to generate reactive oxygen species and target the nucleus of cancer cells highlights their potential in photodynamic therapy (Basu et al., 2014).
Eigenschaften
IUPAC Name |
(3-fluoropiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJTZXMBYLZIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropiperidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
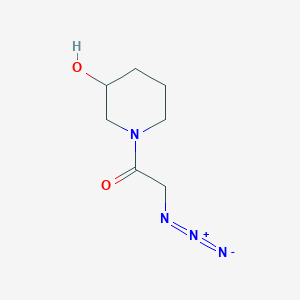

![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)
